molecular formula C10H18ClN3O2 B13477232 N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Cat. No.: B13477232
M. Wt: 247.72 g/mol
InChI Key: KXCRTAKVCWDUKP-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is a synthetic compound with the molecular formula C10H17N3O2·HCl. It is primarily used in research settings and is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a dihydropyridine derivative, under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using a carboxylic acid derivative and an amine.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Dimethylamine, carboxylic acid derivatives; typically carried out under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can be compared with other similar compounds, such as:

    N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride: Similar spirocyclic structure but with a cyclobutyl group instead of a dimethylamino group.

    1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride: Similar spirocyclic structure but with a carboxylic acid group instead of a carboxamide group.

    Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride: Similar spirocyclic structure but with a methyl ester group instead of a carboxamide group.

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

Molecular Formula

C10H18ClN3O2

Molecular Weight

247.72 g/mol

IUPAC Name

N,N-dimethyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride

InChI

InChI=1S/C10H17N3O2.ClH/c1-13(2)9(14)8-6-10(15-12-8)4-3-5-11-7-10;/h11H,3-7H2,1-2H3;1H

InChI Key

KXCRTAKVCWDUKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NOC2(C1)CCCNC2.Cl

Origin of Product

United States

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